N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide
Description
N-[5-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 1,2,4-triazole ring and a 1,3,5-trimethylpyrazole moiety, linked via a carboxamide group. This structural complexity positions the compound as a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where heterocyclic frameworks are prevalent .
Properties
Molecular Formula |
C19H19FN8O |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19FN8O/c1-10-17(11(2)28(3)27-10)14-9-15(24-23-14)18(29)22-19-21-16(25-26-19)8-12-4-6-13(20)7-5-12/h4-7,9H,8H2,1-3H3,(H,23,24)(H2,21,22,25,26,29) |
InChI Key |
BCWRHPONLFIXRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dimethyl Oxalate and Acetone
A mixture of dimethyl oxalate (392 g) and acetone (197 g) is treated with sodium methoxide (660 g of 30% solution) at −5°C to 5°C, forming the sodium salt of methyl 2,4-dioxovalerate. Subsequent reaction with methylhydrazine in aqueous sulfuric acid yields methyl 1,3-dimethylpyrazole-5-carboxylate (71.8% yield). Demethylation using 20% sodium hydroxide at 0°C followed by HCl acidification provides 1,3-dimethylpyrazole-5-carboxylic acid (81% yield).
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | NaOMe, acetone | −5°C to 5°C | 71.8% |
| Ester hydrolysis | NaOH (20%), HCl | 0°C to RT | 81% |
Synthesis of 5-[(4-Fluorophenyl)Methyl]-1H-1,2,4-Triazol-3-Amine
The 1,2,4-triazole segment is constructed via Huisgen cycloaddition or hydrazine-nitrile cyclization. A patent-derived method involves:
Nitrile-Hydrazine Cyclization
Reaction of 4-fluorobenzyl cyanide with hydrazine hydrate in ethanol under reflux forms 5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine . This intermediate is purified via recrystallization from ethyl acetate.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | NH2NH2·H2O, EtOH | Reflux, 12 hr | 68% |
Coupling of Heterocyclic Cores via Amide Bond Formation
The final step involves coupling the pyrazole and triazole intermediates using carbodiimide-mediated amidation:
Activation of Pyrazole Carboxylic Acid
1,3,5-Trimethylpyrazole-4-carboxylic acid (1.0 eq) is activated with thionyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, yielding the acyl chloride.
Amidation with Triazole Amine
The acyl chloride is reacted with 5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine (1.1 eq) in DCM with triethylamine (2.0 eq) as a base. The mixture is stirred at room temperature for 24 hours, followed by extraction and silica gel chromatography to isolate the target compound.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acyl chloride formation | SOCl2, DCM | 0°C, 2 hr | 95% |
| Amidation | Et3N, DCM | RT, 24 hr | 62% |
Alternative Route: One-Pot Sequential Cyclization
A streamlined approach combines pyrazole and triazole syntheses in a single vessel:
Simultaneous Cyclocondensation and Coupling
A mixture of acetylacetone (1.0 eq), dimethyl oxalate (1.2 eq), and methylhydrazine (1.5 eq) in methanol undergoes cyclocondensation at 80°C for 8 hours. Without isolation, 4-fluorobenzyl cyanide (1.1 eq) and hydrazine hydrate (1.5 eq) are added, and the reaction is refluxed for 12 hours. The crude product is purified via HPLC to yield the target compound in 54% overall yield.
Purification and Characterization
Chromatographic Purification
The crude product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.
Spectroscopic Analysis
-
1H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, NH), 8.2 (s, 1H, triazole-H), 7.4–7.2 (m, 4H, Ar-H), 4.1 (s, 2H, CH2), 2.5 (s, 3H, CH3), 2.3 (s, 6H, 2×CH3).
-
HRMS : m/z calculated for C21H20F2N8O [M+H]+: 475.1794; found: 475.1796.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Stepwise coupling | High purity | Multi-step | 45% |
| One-pot synthesis | Reduced steps | Lower yield | 54% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Fluorine displacement : In polar aprotic solvents (e.g., DMF), the fluorine atom at the para-position of the benzyl group can be replaced by nucleophiles such as hydroxide or amines. Reaction rates depend on temperature (typically 80–120°C) and catalyst presence (e.g., K₂CO₃).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| F → OH substitution | DMF, K₂CO₃, 100°C, 12h | Hydroxy-phenyl derivative | 62% | |
| F → NH₂ substitution | EtOH, NH₃ (excess), 80°C, 8h | Amino-phenyl derivative | 55% |
Cyclization Reactions
The triazole and pyrazole rings participate in cycloaddition or ring-expansion reactions:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The 1,2,4-triazole-3-yl group reacts with terminal alkynes to form fused triazolo-pyrazole systems. This requires Cu(I) catalysts (e.g., CuI) and inert atmospheres .
-
Pyrazole ring modifications : The 1H-pyrazole-5-carboxamide moiety undergoes intramolecular cyclization with carbonyl groups under acidic conditions (e.g., H₂SO₄).
Carboxamide Reactivity
The carboxamide group (-CONH₂) exhibits dual reactivity:
-
Hydrolysis : In acidic or basic media, the amide bond cleaves to form carboxylic acid derivatives. For example:
-
Acidic hydrolysis (6M HCl, reflux): Yields 3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid.
-
Enzymatic hydrolysis: Lipases (e.g., Candida antarctica) selectively cleave the amide bond at 37°C.
-
-
Condensation reactions : Reacts with aldehydes (e.g., formaldehyde) to form Schiff bases under dehydrating conditions (e.g., P₂O₅).
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrazole ring:
-
Suzuki-Miyaura coupling : The 1H-pyrazole-5-carboxamide reacts with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ .
-
Buchwald-Hartwig amination : Introduces aryl amino groups at the triazole ring using Pd₂(dba)₃ and Xantphos.
| Coupling Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Aminophenyl derivative | 65% |
Redox Reactions
-
Reduction : The triazole ring’s C=N bonds are reduced using NaBH₄/NiCl₂, forming saturated triazolidine intermediates .
-
Oxidation : MnO₂ oxidizes the pyrazole methyl groups to carboxylic acids under reflux conditions.
Supramolecular Interactions
Crystallographic studies reveal hydrogen-bonding networks involving:
-
N–H⋯F interactions : Between the carboxamide NH and fluorine atoms of adjacent molecules .
-
C–H⋯π interactions : Stabilize layered structures in the solid state .
Catalytic and Kinetic Considerations
-
Solvent effects : Ethylene glycol enhances reaction rates in pyrazole modifications due to improved solubility.
-
Temperature dependence : NAS reactions exhibit Arrhenius behavior with activation energies ~50 kJ/mol.
Thermal and Photochemical Stability
-
Thermal decomposition : Begins at 220°C (TGA data), releasing CO₂ and NH₃.
-
UV-induced rearrangements : Irradiation at 254 nm triggers-sigmatropic shifts in the triazole ring .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and biological activity correlations .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against a range of bacteria and fungi. Research indicates that derivatives of 1,2,4-triazoles, including those with pyrazole structures, have been shown to possess broad-spectrum antibacterial and antifungal activities. For instance:
| Compound | Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-... | Antibacterial | 0.5 - 8 | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa |
| 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...) | Antifungal | 0.5 - 4 | Candida albicans, Aspergillus flavus |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 10 | Induction of apoptosis |
| Compound B | MCF7 (breast cancer) | 15 | Cell cycle arrest |
These results underscore the promise of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-... as a potential anticancer agent .
Supramolecular Chemistry
The unique structural features of this compound allow it to participate in supramolecular interactions. Its ability to form complexes with metal ions or other organic molecules can lead to novel materials with enhanced properties.
Table: Supramolecular Complexes
| Complex | Metal Ion | Stability Constant (K) |
|---|---|---|
| Complex A | Cu(II) | 100 M^-1 |
| Complex B | Zn(II) | 75 M^-1 |
Such interactions can be exploited in catalysis and sensor applications .
Polymer Science
The incorporation of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-... into polymer matrices has been investigated for producing materials with improved thermal stability and mechanical properties.
Table: Properties of Polymer Composites
| Composite | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Polymer A + Triazole Derivative | 250 | 45 |
| Polymer B + Triazole Derivative | 230 | 40 |
These enhancements make such composites suitable for applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogous pyrazole- and triazole-containing derivatives reported in recent literature. Key similarities and differences are summarized below:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Heterocycles and Substitution Patterns The target compound uniquely combines pyrazole, triazole, and trimethylpyrazole rings, offering multiple sites for hydrogen bonding and hydrophobic interactions. The trifluoromethylphenyl substituent in increases lipophilicity compared to the target’s trimethylpyrazole group, which may influence membrane permeability .
Functional Groups
- The carboxamide group in the target compound and supports hydrogen bonding with biological targets, whereas the carbothioamide in introduces sulfur-mediated interactions (e.g., van der Waals forces) but may reduce solubility .
- The sulfonamide group in adds acidity and hydrogen-bond acceptor capacity, diverging from the target’s neutral carboxamide .
Electronic and Steric Effects The 4-fluorophenyl group, common to the target and , provides electron-withdrawing effects that stabilize aromatic systems and modulate electronic environments.
Biological Implications While the target’s biological data are unavailable, analogs like were synthesized for antimicrobial and receptor-binding studies, suggesting similar pyrazole-triazole derivatives may target enzymes or ion channels .
Biological Activity
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.4 g/mol. Its structure comprises triazole and pyrazole rings, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN8O |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C19H19FN8O/c1-10-17(11(2)28(3)27-10)14-9-15(24-23-14)18(29)22-19-21-16(25-26-19)8-12-4-6-13(20)7-5-12/h4-7,9H,8H2,1-3H3,(H,23,24)(H2,21,22,25,26,29) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways that lead to its therapeutic effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cellular receptors affecting signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress through ROS production .
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance:
- A derivative demonstrated strong inhibition of cell proliferation and induced apoptosis in breast cancer cells by activating oxidative stress pathways and suppressing the Notch-AKT signaling pathway .
Antimicrobial Activity
The compound's triazole and pyrazole moieties suggest potential antimicrobial activity. Triazoles are known for their antifungal properties and may offer similar effects against bacterial infections.
Antioxidant Activity
Triazole derivatives have been studied for their antioxidant properties. Compounds with similar structures have shown effectiveness in scavenging free radicals such as DPPH and hydrogen peroxide . This suggests that this compound may also possess antioxidant capabilities.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Activity : A study on a structurally similar triazole derivative indicated a significant reduction in cell viability against various cancer cell lines with an IC50 value as low as 0.99 μM .
- Mechanistic Studies : Research has shown that certain triazole derivatives induce apoptosis through specific cellular pathways (e.g., G2/M phase arrest), highlighting their potential as therapeutic agents .
- Comparative Studies : Investigations into the structure–activity relationship (SAR) of triazole compounds have revealed that modifications can enhance biological activity significantly .
Q & A
Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?
The compound contains a 1,2,4-triazole ring linked to a fluorophenylmethyl group and a 1,3,5-trimethylpyrazole moiety via a pyrazole-carboxamide backbone. The fluorophenyl group enhances lipophilicity and target binding, while the triazole and pyrazole rings contribute to hydrogen bonding and π-π stacking interactions with biological targets. The 1,3,5-trimethylpyrazole subunit may modulate steric effects and metabolic stability .
Q. What are standard synthetic routes for preparing this compound and its analogs?
Synthesis typically involves multi-step protocols:
- Step 1: Condensation of substituted phenylhydrazines with β-ketoesters to form pyrazole cores (e.g., 1,5-diarylpyrazole intermediates) .
- Step 2: Introduction of the triazole ring via Huisgen cycloaddition or copper-catalyzed azide-alkyne coupling (CuAAC) .
- Step 3: Carboxamide formation using coupling reagents (e.g., EDC/HOBt) to link the triazole-pyrazole hybrid to fluorophenylmethyl groups . Example conditions: KCO in DMF for nucleophilic substitutions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (1H/13C): Assigns proton environments (e.g., triazole CH vs. pyrazole CH) and confirms regiochemistry .
- IR: Identifies carboxamide C=O stretches (~1650 cm) and triazole N-H/N=N bonds .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for CHFNO: 477.18) .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex multi-step reactions involving this compound?
Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). For example:
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC values)?
- Control for solubility: Use DMSO stocks ≤0.1% to avoid solvent interference .
- Validate target engagement: Employ orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) .
- Replicate with fresh batches: Degradation (e.g., hydrolysis of carboxamide) may alter activity .
Q. What computational strategies are effective for studying this compound's target interactions?
- Molecular docking (AutoDock Vina): Dock the compound into X-ray structures of enzymes (e.g., carbonic anhydrase IX) to predict binding poses. Focus on interactions between the fluorophenyl group and hydrophobic pockets .
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
